4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and a benzenediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorophenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring. The final step involves the condensation of the triazole derivative with 4-hydroxy-3-methoxybenzaldehyde under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a potential candidate for drug development.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
- **2-((3,4-dichlorophenylimino)methyl)-4-bromophenol
- **3-((E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl)naphthalen-2-ol
- **4’-{(E)-[(2,4-dichlorophenyl)imino]methyl}-4-biphenylyl acetate
Uniqueness
4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol stands out due to its unique combination of a triazole ring, dichlorophenyl group, and benzenediol moiety. This structure imparts specific chemical and biological properties that are not observed in similar compounds. For instance, its antimicrobial activity is enhanced by the presence of the dichlorophenyl group, while the triazole ring contributes to its stability and reactivity .
Properties
Molecular Formula |
C15H10Cl2N4O2S |
---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Cl2N4O2S/c16-9-2-3-10(11(17)6-9)14-19-20-15(24)21(14)18-7-8-1-4-12(22)13(23)5-8/h1-7,22-23H,(H,20,24)/b18-7+ |
InChI Key |
KYRCNKYXCCIVIO-CNHKJKLMSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.